

Application Notes and Protocols for PND-1186 in 3D Cell Culture Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PND-1186 (also known as VS-4718) is a potent and selective, reversible inhibitor of Focal Adhesion Kinase (FAK) with a 50% inhibitory concentration (IC50) of 1.5 nM in vitro.[1][2][3][4] [5] In cellular assays, specifically in breast carcinoma cells, the IC50 for inhibition of FAK autophosphorylation at Tyr-397 is approximately 100 nM.[1][3][4][6][7] FAK is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways associated with cell adhesion, migration, proliferation, and survival.[8][9][10] Elevated FAK expression and activity are often correlated with tumor progression and metastasis.[7][9][11]

A significant characteristic of **PND-1186** is its enhanced efficacy in three-dimensional (3D) cell culture environments compared to traditional two-dimensional (2D) monolayers.[1][7] While having limited effects on the proliferation of adherent cells, **PND-1186** effectively induces apoptosis in cancer cells grown as spheroids or in soft agar.[1][7][12] This selective activity is attributed to the inhibition of a FAK-p130Cas survival signaling pathway that is specifically activated in 3D tumor microenvironments.[1] These properties make **PND-1186** a valuable tool for investigating cancer biology in more physiologically relevant 3D models and a promising candidate for anti-cancer therapy.[1][13]



These application notes provide detailed protocols for the use of **PND-1186** in 3D cell culture models, including spheroid formation, drug treatment, and various downstream assays to evaluate its therapeutic potential.

Data Presentation: Efficacy of PND-1186

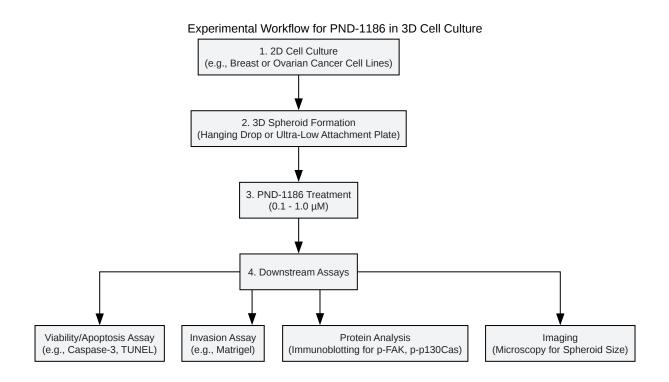
Parameter	Value	Cell Line/System	Reference
In Vitro IC50	1.5 nM	Recombinant FAK	[1][2][3][4][5]
Cellular IC50 (FAK pY397)	~100 nM	Breast Carcinoma Cells	[1][3][4][6][7]
Effective Apoptotic Concentration (3D)	0.1 μΜ	4T1 Breast Carcinoma, ID8 Ovarian Carcinoma	[1][7]
Effect on Spheroid Size (72h)	~3-fold reduction at 0.1 µM	4T1 Breast Carcinoma Spheroids	[1]
Maximal Spheroid Size Reduction	0.2 μΜ	4T1 Breast Carcinoma Spheroids	[1]
Effect on Cell Motility	Dose-dependent inhibition (~60% at 0.4 μM)	4T1 Breast Carcinoma Cells	[1]

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the FAK signaling pathway targeted by **PND-1186** and a general experimental workflow for its application in 3D cell culture models.

Caption: FAK signaling pathway and its inhibition by PND-1186.





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Caption: A typical experimental workflow for studying PND-1186.

Experimental Protocols Protocol 1: 3D Spheroid Formation

This protocol describes two common methods for generating 3D tumor spheroids.

Method A: Hanging Drop Method

This method is cost-effective and results in uniformly sized spheroids.

Materials:

Cancer cell line of interest (e.g., 4T1, ID8)



- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- 100 mm Petri dish
- Micropipettes and sterile tips

Procedure:

- Culture cells in a 2D monolayer to 80-90% confluency.
- Wash cells with PBS and detach using Trypsin-EDTA.
- Neutralize trypsin with complete medium and prepare a single-cell suspension.
- Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
- Count the cells and adjust the concentration to 1.25 x 10^5 cells/mL.
- Add 5-7 mL of sterile PBS to the bottom of a 100 mm Petri dish to create a hydration chamber.
- Invert the lid of the Petri dish and carefully pipette 20 μL drops of the cell suspension onto the inner surface of the lid (this will yield approximately 2,500 cells per drop). Ensure drops are spaced sufficiently to prevent merging.
- Carefully place the lid back onto the Petri dish.
- Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours, or until spheroids have formed.

Method B: Ultra-Low Attachment (ULA) Plates

This method is suitable for higher throughput applications.



Materials:

- Cancer cell line of interest
- Complete cell culture medium
- PBS
- Trypsin-EDTA
- 96-well or 384-well round-bottom ultra-low attachment plates
- · Multichannel pipette

Procedure:

- Prepare a single-cell suspension as described in Method A, steps 1-4.
- Count the cells and adjust the concentration to achieve the desired number of cells per well (e.g., 2,000 - 5,000 cells) in a volume of 100 μL for a 96-well plate.
- Using a multichannel pipette, dispense 100 μL of the cell suspension into each well of the ULA plate.
- Centrifuge the plate at 100-200 x g for 5-10 minutes to facilitate cell aggregation at the bottom of the well.
- Incubate at 37°C in a humidified 5% CO2 incubator for 48-72 hours to allow for spheroid formation.

Protocol 2: PND-1186 Treatment of 3D Spheroids

Materials:

- **PND-1186** (VS-4718)
- DMSO (for stock solution)
- Complete cell culture medium



• Pre-formed 3D spheroids

Procedure:

- Prepare a stock solution of PND-1186 in DMSO (e.g., 10 mM). Store at -20°C.
- On the day of the experiment, dilute the **PND-1186** stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 μM, 0.2 μM, 0.5 μM, 1.0 μM). Prepare a vehicle control with the same final concentration of DMSO.
- For ULA plates, carefully remove 50 μ L of the existing medium from each well and add 50 μ L of the medium containing **PND-1186** or vehicle control.
- For hanging drops, spheroids can be carefully transferred to a ULA plate for treatment.
- Incubate the treated spheroids for the desired duration (e.g., 24, 48, 72 hours) at 37°C in a humidified 5% CO2 incubator.

Protocol 3: Downstream Assays for Spheroid Analysis

A. Spheroid Size and Morphology Assessment

Procedure:

- At desired time points post-treatment, capture images of the spheroids using an inverted microscope with a camera.
- Measure the diameter or area of the spheroids using image analysis software (e.g., ImageJ).
- Calculate the average spheroid size for each treatment group and compare it to the vehicle control.
- B. Cell Viability Assay (Resazurin-based)

Procedure:

Prepare a resazurin stock solution.



- At the end of the treatment period, add resazurin solution to each well to a final concentration of 10% of the total volume.
- Incubate for 2-4 hours at 37°C.
- Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.
- Normalize the fluorescence readings to the vehicle control to determine the percentage of viable cells.
- C. Apoptosis Assay (Caspase-3/7 Activity)

Procedure:

- Use a commercially available Caspase-Glo® 3/7 3D Assay kit.
- Allow the plate containing spheroids and the assay reagent to equilibrate to room temperature.
- Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 ratio with the culture medium volume.
- Mix gently on a plate shaker for 5-10 minutes.
- Incubate at room temperature for 30-60 minutes.
- Measure the luminescence using a plate reader.
- An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
- D. 3D Invasion Assay

Materials:

- Basement membrane extract (e.g., Matrigel®)
- Serum-free medium
- Complete medium (as a chemoattractant)



• 24-well plate with 8 µm pore size inserts

Procedure:

- Thaw Matrigel® on ice overnight.
- Coat the upper chamber of the inserts with a thin layer of Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
- Treat pre-formed spheroids with PND-1186 or vehicle control for a specified duration.
- Place one treated spheroid into the upper chamber of each insert in serum-free medium.
- Add complete medium to the lower chamber as a chemoattractant.
- Incubate for 24-48 hours.
- Fix and stain the cells that have invaded through the Matrigel® and the membrane.
- Image and quantify the number of invaded cells.

E. Immunoblotting

Procedure:

- Collect spheroids from each treatment group (pooling may be necessary).
- · Wash with ice-cold PBS.
- Lyse the spheroids in RIPA buffer containing protease and phosphatase inhibitors.
 Mechanical disruption (e.g., sonication or passing through a fine-gauge needle) may be required.
- Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each lysate.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.



- Probe the membrane with primary antibodies against p-FAK (Y397), total FAK, p-p130Cas, total p130Cas, and a loading control (e.g., β-actin).
- Incubate with appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

By following these detailed protocols, researchers can effectively utilize **PND-1186** to investigate FAK signaling and its therapeutic potential in physiologically relevant 3D cell culture models.

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